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Compound of Interest

Compound Name: Avibactam sodium, (+)-

CAS No.: 1383814-68-3

Cat. No.: B1437214

Get Quote

Executive Summary & Strategic Rationale
This application note details a scalable, high-fidelity protocol for the synthesis of Avibactam

Sodium, a non-

-lactam

-lactamase inhibitor. Unlike early discovery routes utilizing Ring-Closing Metathesis (RCM),
which suffer from high catalyst costs and dilution requirements, this guide focuses on the Urea
Cyclization pathway.

Why this Route? The urea cyclization strategy constructs the diazabicyclooctane (DBO) core

by inserting a carbonyl bridge between the piperidine nitrogen and the C5-amino group. This

method is preferred for process chemistry due to:

Atom Economy: Utilizes inexpensive carbonyl sources (Triphosgene or CDI).

Scalability: Avoids high-dilution conditions required for RCM.
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Safety: Mitigates the use of gaseous phosgene by employing solid surrogates like

Triphosgene.

Retrosynthetic Analysis & Pathway Visualization
The synthesis hinges on the construction of the [3.2.1] bicyclic urea system from a

functionalized piperidine precursor.
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Figure 1: Strategic process flow for Avibactam Sodium synthesis focusing on the Amidation-

First Urea Cyclization route.

Detailed Experimental Protocol
Stage 1: Amidation of the Precursor
Objective: Convert the ester moiety to a primary amide prior to cyclization. This order of

operations prevents the formation of unstable carboxylic acid intermediates often encountered

in the "Cyclization-First" route.

Reagents:

Substrate: Ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate[1][2]

Reagent: 7M Ammonia in Methanol (NH

/MeOH)

Solvent: Methanol (MeOH)

Protocol:

Charge: Load the piperidine ester substrate (1.0 eq) into a pressure-rated reactor.
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Dissolution: Add Methanol (5 vol) and stir until homogenous.

Ammonolysis: Charge 7M NH

/MeOH (10.0 eq) at 0–5°C.

Reaction: Seal the reactor and stir at 20–25°C for 16–24 hours.

Process Insight: Monitor by HPLC. The reaction is driven by the high concentration of

ammonia.

Workup: Concentrate the reaction mixture under reduced pressure to remove excess

ammonia and methanol.

Crystallization: Triturate the residue with MTBE (methyl tert-butyl ether) to yield the amide as

a white solid.

Stage 2: Urea Cyclization (The Critical Step)
Objective: Formation of the DBO core via insertion of a carbonyl bridge.

Mechanism & Causality: We utilize Triphosgene as a solid phosgene equivalent. It decomposes

in situ to generate phosgene, which reacts with the secondary amine (piperidine N1) to form a

carbamoyl chloride intermediate. This intermediate undergoes rapid intramolecular nucleophilic

attack by the benzyloxyamine (N6) to close the ring.

Reagents:

Substrate: (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide[2][3]

Carbonyl Source: Triphosgene (0.4 eq) [Equivalent to 1.2 eq Phosgene]

Base: Triethylamine (TEA) (3.0 eq)

Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

Setup: Purge a reactor with N
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. Add the Amide substrate (1.0 eq) and anhydrous DCM (10 vol). Cool to 0°C.[4]

Base Addition: Add TEA (3.0 eq) dropwise, maintaining temperature < 5°C.

Cyclization: Dissolve Triphosgene (0.4 eq) in DCM (2 vol) in a separate vessel. Add this

solution slowly to the reactor over 1 hour, maintaining 0–5°C.

Critical Parameter: Slow addition is vital to prevent intermolecular oligomerization. The

high dilution locally at the addition point favors intramolecular cyclization.

Reaction: Allow the mixture to warm to 20°C and stir for 4 hours.

QC Check: HPLC should show < 2% starting material.

Quench: Quench carefully with saturated aqueous NaHCO

.

Extraction: Separate phases. Wash the organic layer with water and brine. Dry over Na

SO

.

Isolation: Concentrate to obtain the protected DBO intermediate.

Stage 3: Global Deprotection & Sulfation
Objective: Removal of the benzyl protecting group and installation of the sulfate moiety.[5]

Protocol:

Hydrogenolysis: Dissolve the cyclized intermediate in THF/Water (1:1). Add 10% Pd/C (0.1

eq wt). Hydrogenate at 1 atm H

for 2–4 hours.

Sulfation: Filter catalyst. To the filtrate (containing the N-hydroxy intermediate), add Sulfur

Trioxide Pyridine complex (SO
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·Py) (1.5 eq). Adjust pH to ~6.5 with NaOH.

Salt Formation: Treat the sulfated intermediate with Sodium 2-ethylhexanoate (SEH) in

ethanol to precipitate Avibactam Sodium.

Mechanistic Visualization
Understanding the cyclization mechanism is crucial for troubleshooting impurity formation.
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Figure 2: Mechanistic pathway of the urea cyclization event.

Quality Control & Troubleshooting
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Parameter Specification Troubleshooting

Water Content (KF) < 0.1% in Cyclization

Moisture consumes

Triphosgene, leading to low

yields. Dry solvents strictly.

Temperature 0–5°C during addition

Higher temps promote

dimerization (intermolecular

reaction).

Addition Rate > 60 mins for Triphosgene

Fast addition causes

exotherms and impurity

formation.

HPLC Purity > 98% (Final API)

Main impurity: Des-sulfated

Avibactam (hydrolysis

product). Control pH during

workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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